molecular formula C15H17N3O3S B2832556 N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034429-19-9

N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2832556
CAS No.: 2034429-19-9
M. Wt: 319.38
InChI Key: PGFVGESLLVLUFR-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core substituted with a 4-methylthiazolyl group and a tetrahydrofuran-2-ylmethoxy group, which contribute to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nicotinamide core, followed by the introduction of the 4-methylthiazolyl group through a nucleophilic substitution reaction. The tetrahydrofuran-2-ylmethoxy group is then attached via an etherification reaction. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This approach enhances efficiency and reduces production costs. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the thiazole or nicotinamide rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways, which are crucial for its therapeutic applications.

Comparison with Similar Compounds

N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can be compared to other nicotinamide derivatives and thiazole-containing compounds. Similar compounds include:

    Nicotinamide adenine dinucleotide (NAD+): A coenzyme involved in redox reactions.

    Thiazole orange: A fluorescent dye used in nucleic acid staining.

    Nicotinamide riboside: A precursor to NAD+ with potential health benefits.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not observed in the individual components.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10-9-22-15(17-10)18-14(19)11-4-5-13(16-7-11)21-8-12-3-2-6-20-12/h4-5,7,9,12H,2-3,6,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFVGESLLVLUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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